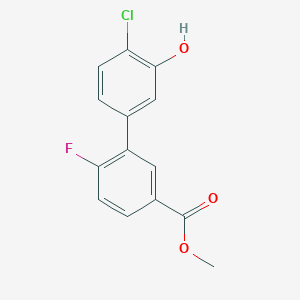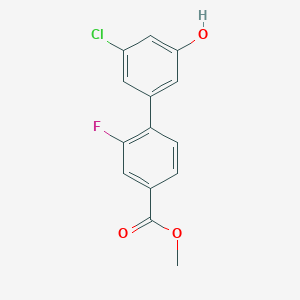
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol, 95% (hereafter referred to as 3-Cl-5-FMC) is a small molecule that has been used in a variety of scientific research applications. It is a phenol derivative that contains a chlorine atom, a fluorine atom, and a methoxycarbonyl group. 3-Cl-5-FMC is a versatile compound that has been used in various organic synthesis reactions, as well as in a number of biochemical and physiological studies.
科学研究应用
3-Cl-5-FMC has been used in a variety of scientific research applications. It has been used as a starting material in organic synthesis reactions, as a reagent in the synthesis of biologically active compounds, and as a probe molecule in biophysical studies. Additionally, 3-Cl-5-FMC has been used as a substrate in enzyme kinetics studies, as a ligand in protein-ligand binding assays, and as a fluorescent dye in fluorescence spectroscopy experiments.
作用机制
The exact mechanism of action of 3-Cl-5-FMC is unknown. However, it is believed that the chlorine atom, fluorine atom, and methoxycarbonyl group all play a role in the compound's biological activity. The chlorine atom is thought to be involved in the binding of the compound to proteins, while the fluorine atom is believed to be involved in the formation of hydrogen bonds with other molecules. Finally, the methoxycarbonyl group is thought to be involved in the stabilization of the compound's structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Cl-5-FMC are not well understood. However, it has been observed to have an inhibitory effect on certain enzymes, such as cytochrome P450 and acetylcholinesterase. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as to have an effect on cell proliferation and apoptosis.
实验室实验的优点和局限性
The main advantage of using 3-Cl-5-FMC in lab experiments is its versatility. It can be used in a variety of organic synthesis reactions, as well as in a number of biochemical and physiological studies. Additionally, it is relatively easy to synthesize and purify, making it an ideal compound for use in lab experiments. However, there are some limitations to using 3-Cl-5-FMC in lab experiments. For example, it is not water-soluble and therefore must be dissolved in an organic solvent before use. Additionally, it is not very stable and therefore must be stored in a cool, dry place.
未来方向
There are a number of potential future directions for research involving 3-Cl-5-FMC. For example, further research could be done to better understand the biochemical and physiological effects of the compound. Additionally, researchers could explore the potential applications of 3-Cl-5-FMC in drug synthesis and drug delivery. Furthermore, researchers could investigate the potential of 3-Cl-5-FMC as a fluorescent dye or a reagent in organic synthesis reactions. Finally, further research could be done to determine the exact mechanism of action of 3-Cl-5-FMC.
合成方法
3-Cl-5-FMC can be synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenol with 2-chloro-5-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces 3-chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol. The second step is a simple purification process that involves the recrystallization of the compound from ethanol. The final product is a white crystalline solid with 95% purity.
属性
IUPAC Name |
methyl 4-(3-chloro-5-hydroxyphenyl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)8-2-3-12(13(16)6-8)9-4-10(15)7-11(17)5-9/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFDUBNPQLTAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC(=CC(=C2)Cl)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686118 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-fluoro-4-methoxycarbonylphenyl)phenol | |
CAS RN |
1261970-24-4 |
Source


|
| Record name | Methyl 3'-chloro-2-fluoro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

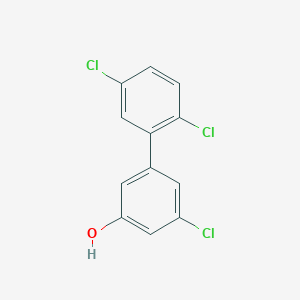

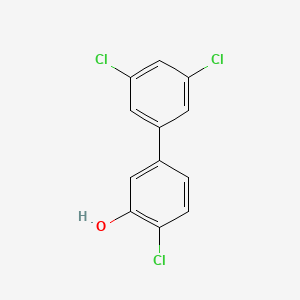
![2-Chloro-4-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381847.png)
![3-Chloro-5-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381856.png)
![3-Chloro-5-[3-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381858.png)
![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381864.png)
![2-Chloro-4-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381867.png)
![3-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381874.png)
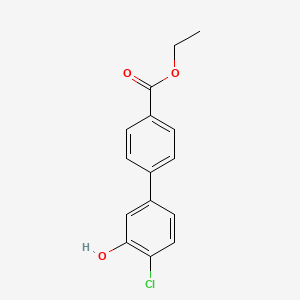
![2-Chloro-4-[4-(N,N-dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6381882.png)

